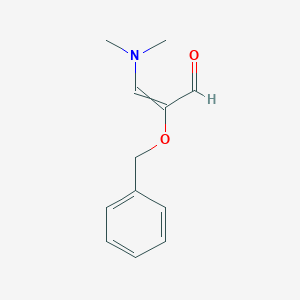
2-Benzyloxy-3-(dimethylamino)acrolein
Vue d'ensemble
Description
2-Benzyloxy-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a benzyloxy group attached to the acrolein backbone, along with a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein typically involves the reaction of benzyloxyacetaldehyde diethyl acetal with phosphorus pentachloride, followed by treatment with N,N-dimethylformamide and sodium hydroxide. The reaction conditions are as follows :
- Benzyloxyacetaldehyde diethyl acetal is stirred under ice cooling and added with phosphorus pentachloride.
- The mixture is heated and stirred on an oil bath at 75°C.
- Anhydrous N,N-dimethylformamide is added, and the mixture is stirred at room temperature for 3 days.
- The reaction mixture is treated with aqueous sodium hydroxide to achieve a pH of 8 or higher, followed by extraction with ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous processes and optimized reaction conditions ensures higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyloxy-3-(dimethylamino)acrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Benzyloxy-3-(dimethylamino)acrolein has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Benzyloxy-3-(dimethylamino)acrolein involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
3-Dimethylaminoacrolein: Shares the dimethylamino group but lacks the benzyloxy group.
2-Benzyloxyacrolein: Contains the benzyloxy group but lacks the dimethylamino group.
Uniqueness: 2-Benzyloxy-3-(dimethylamino)acrolein is unique due to the presence of both the benzyloxy and dimethylamino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-phenylmethoxyprop-2-enal |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Clé InChI |
YPUSLQFSBBYBCE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














